3-Fluoro-2-methoxy-4-methylbenzaldehyde
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Overview
Description
3-Fluoro-2-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxy-4-methylbenzaldehyde typically involves the fluorination of 2-methoxy-4-methylbenzaldehyde. One common method is the reaction of 2-methoxy-4-methylbenzaldehyde with a fluorinating agent such as Selectfluor in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The methoxy and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Fluoro-2-methoxy-4-methylbenzoic acid.
Reduction: 3-Fluoro-2-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxy and methyl groups can influence its solubility and reactivity.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with the methoxy group in a different position.
3-Fluoro-4-methylbenzaldehyde: Lacks the methoxy group.
4-Fluoro-3-methoxybenzaldehyde: Fluorine and methoxy groups are in different positions.
Uniqueness: 3-Fluoro-2-methoxy-4-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-2-methoxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCHNOJVYGUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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